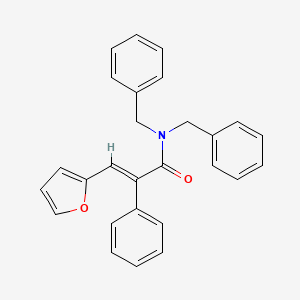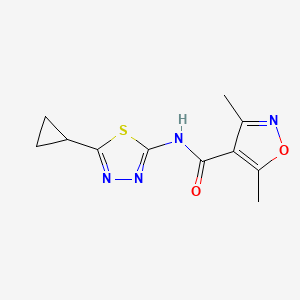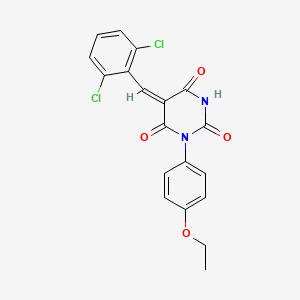![molecular formula C17H17NO2 B5014948 1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5014948.png)
1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one, also known as Methoxyphenamine or MPMP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the phenylpropenamine family and has been found to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of MPMP involves its interaction with the dopamine and norepinephrine systems in the brain. It has been found to increase dopamine release and inhibit the reuptake of norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other phenylpropenamine compounds, such as amphetamines.
Biochemical and Physiological Effects:
MPMP has been found to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, decreased appetite, and increased locomotor activity. These effects are similar to those observed with other phenylpropenamine compounds, such as amphetamines. MPMP has also been found to have a high affinity for the dopamine transporter, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One advantage of using MPMP in lab experiments is its potential as a tool for studying the dopamine and norepinephrine systems in the brain. Its effects on these systems are well-characterized and may provide insights into the mechanisms underlying certain neurological disorders. However, one limitation of using MPMP in lab experiments is its potential for abuse. This compound has been found to have stimulant properties and may be subject to misuse by individuals seeking to enhance cognitive performance or recreational drug use.
将来の方向性
There are several potential future directions for research on MPMP. One area of interest is its potential as a treatment for neurological disorders, such as Parkinson's disease and ADHD. Further research is needed to determine the safety and efficacy of this compound for these applications. Additionally, research on the structure-activity relationships of MPMP and other phenylpropenamine compounds may provide insights into the mechanisms underlying their effects on the central nervous system. Finally, studies on the potential for abuse and dependence of MPMP may inform the development of policies and regulations regarding its use in scientific research.
合成法
The synthesis of MPMP involves the condensation of 4-methoxyacetophenone and 2-methylphenethylamine in the presence of an acid catalyst. The resulting compound is then purified by recrystallization. This process has been described in detail in several scientific papers, including a 2011 publication in the Journal of Chemical Research.
科学的研究の応用
MPMP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a range of effects on the central nervous system, including dopamine release and inhibition of norepinephrine uptake. These effects suggest that MPMP may have potential as a treatment for certain neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13-5-3-4-6-16(13)18-12-11-17(19)14-7-9-15(20-2)10-8-14/h3-12,18H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECFTTGFTXHHKN-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[3-(4-bromophenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B5014866.png)
![4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide](/img/structure/B5014868.png)
![5-[5-(3,5-dimethyl-4-isoxazolyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5014876.png)
![N-(1-phenylethyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5014878.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5014889.png)




![3-bromo-N-(tert-butyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5014910.png)
![(4-{1,1-bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethyl}phenyl)dimethylamine](/img/structure/B5014918.png)
![N-(3,4-dichlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B5014929.png)
![5-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5014954.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B5014960.png)